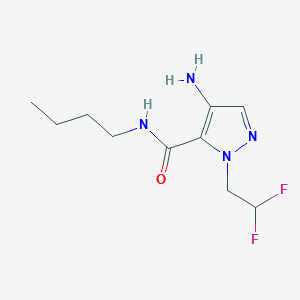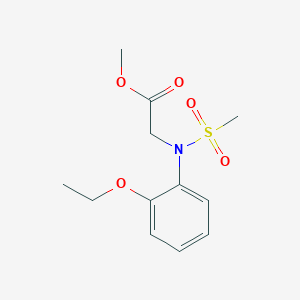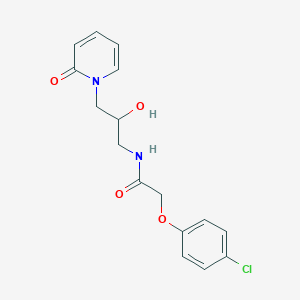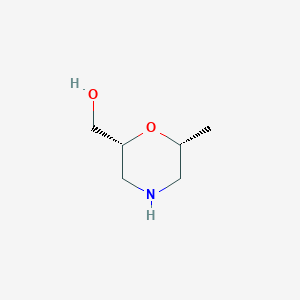![molecular formula C23H20FN3O5S B2973311 N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252820-05-5](/img/new.no-structure.jpg)
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a fluorobenzyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and amidines, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The thienopyrimidine core is then reacted with a fluorobenzyl halide in the presence of a base, such as potassium carbonate, to introduce the fluorobenzyl group.
Attachment of the Dimethoxyphenyl Group: Finally, the compound is reacted with a dimethoxyphenyl acetic acid derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be compared with other thienopyrimidine derivatives and related compounds. Similar compounds include:
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups attached to different cores.
Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups attached to various cores.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.
Properties
CAS No. |
1252820-05-5 |
|---|---|
Molecular Formula |
C23H20FN3O5S |
Molecular Weight |
469.49 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
YGYJIIJSSJYRHE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2973228.png)

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)
![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)
![2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2973250.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2973251.png)
